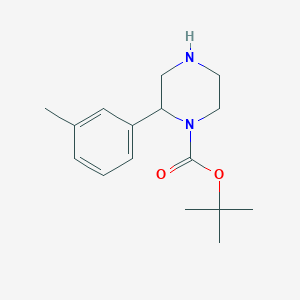![molecular formula C12H19NO B13554942 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is a chiral amino alcohol that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with an isopropyl group. Its chiral nature makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. The use of chiral catalysts can enhance the enantioselectivity of the reaction, resulting in the desired enantiomer with high optical purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-phenyl-1-propanol: Lacks the isopropyl group on the phenyl ring.
3-Amino-1-propanol: Lacks the phenyl ring and isopropyl group.
1-Amino-2-propanol: Lacks the phenyl ring and has a different substitution pattern.
Uniqueness: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain. This structural uniqueness makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds and enhances its versatility in chemical reactions .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-3-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)11-5-3-10(4-6-11)7-12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
InChI Key |
IWTJXDVHHXLOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
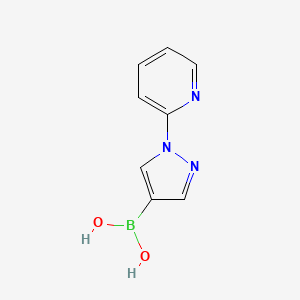
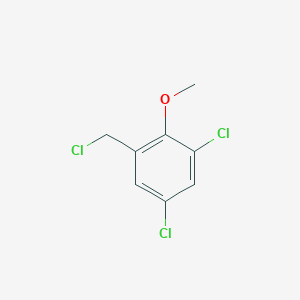
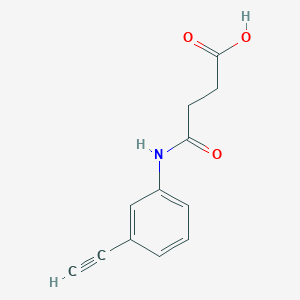
![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
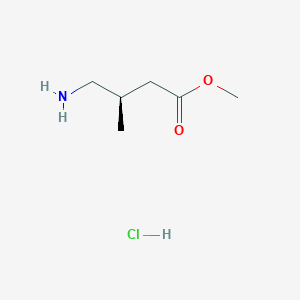
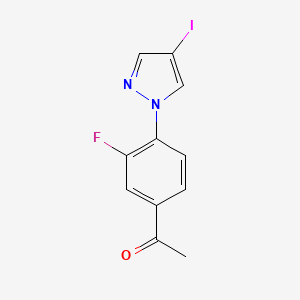
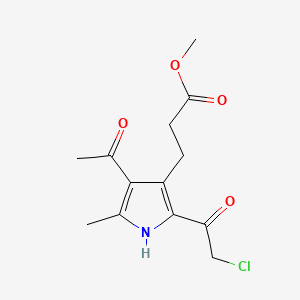
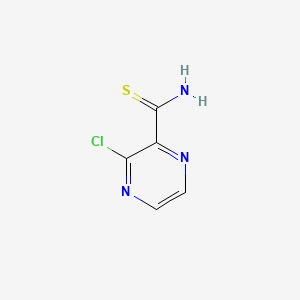
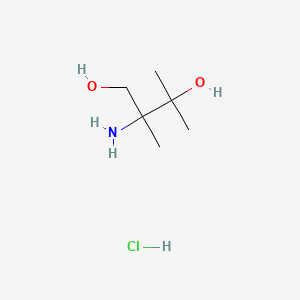
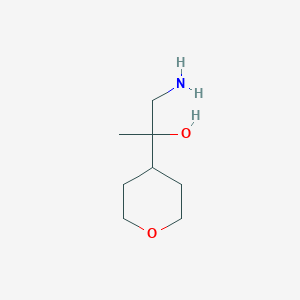
![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
